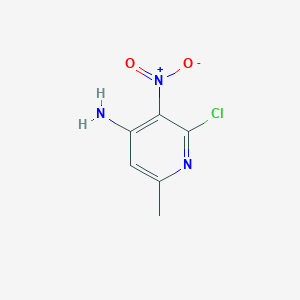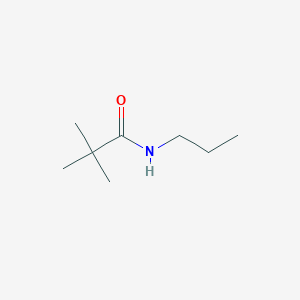
2-Chloro-6-methyl-3-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-6-methyl-3-nitropyridin-4-amine” is a chemical compound with the CAS Number: 1026907-18-5 . It has a molecular weight of 187.59 . The IUPAC name for this compound is 2-chloro-6-methyl-3-nitro-4-pyridinamine .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-methyl-3-nitropyridin-4-amine” is 1S/C6H6ClN3O2/c1-3-2-4 (8)5 (10 (11)12)6 (7)9-3/h2H,1H3, (H2,8,9) .Physical And Chemical Properties Analysis
“2-Chloro-6-methyl-3-nitropyridin-4-amine” is a solid at room temperature . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .Aplicaciones Científicas De Investigación
1. Role in DNA Alkylation and Carcinogenesis
2-Chloro-6-methyl-3-nitropyridin-4-amine has been studied in the context of its interactions with DNA and potential implications in carcinogenesis. One study highlighted the alkylation of DNA by certain carcinogens, including nitrosamines, in various organs such as the liver, kidney, pancreas, and lungs, pointing to the formation of DNA adducts like N7-methylguanine and O6-methylguanine, which are significant in the context of DNA alkylation and potential carcinogenic effects (Kokkinakis & Scarpelli, 1989).
2. Antimalarial Activity
Research has also explored the antimalarial properties of compounds structurally related to 2-Chloro-6-methyl-3-nitropyridin-4-amine. A study delved into the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, demonstrating significant activity against Plasmodium berghei infections in mice and encouraging the exploration of these compounds in clinical trials for malaria treatment (Werbel et al., 1986).
3. Understanding Nitrosamine Formation in Food Safety
The compound's relevance extends to the study of biogenic amines in fish and their role in intoxication, spoilage, and nitrosamine formation, crucial for food safety and quality determination. Research has shown the involvement of certain amines in the formation of nitrosamines, highlighting the importance of understanding these relationships to assure the safety of fish products and potentially mitigate scombroid poisoning (Bulushi et al., 2009).
4. Significance in Pancreatic Cancer Research
The compound's metabolic pathways and their relevance in pancreatic cancer research have been extensively studied. Research shows that certain nitrosamines target DNA, leading to the formation of specific DNA adducts, and these interactions are critical in understanding the initiation of pancreatic cancer, especially in the context of the hamster model (Kokkinakis & Subbarao, 1993).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
2-chloro-6-methyl-3-nitropyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-2-4(8)5(10(11)12)6(7)9-3/h2H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYVROLXILHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-3-nitropyridin-4-amine | |
CAS RN |
1026907-18-5 |
Source


|
| Record name | 2-chloro-6-methyl-3-nitropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)




![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)



